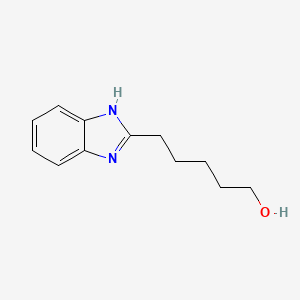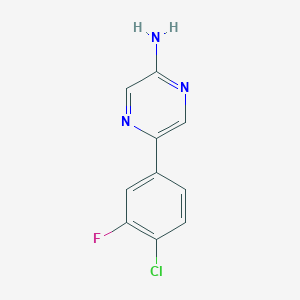
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound that has garnered attention in various scientific fields This compound, due to its intricate structure and reactivity, offers potential applications in chemistry, biology, and medicine
Preparation Methods
Synthetic routes and reaction conditions
Initial Synthesis: : The compound can be synthesized starting from commercially available precursors. The synthesis typically involves several steps, including the formation of the pyrrolidine ring and subsequent modification to incorporate the phenoxy and methoxy groups.
Reaction Conditions: : The reactions usually require specific conditions such as controlled temperature, pH, and the use of catalysts. For instance, the esterification process might necessitate the presence of a strong acid catalyst.
Industrial production methods: : The industrial production of Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate would likely involve scaling up the laboratory synthesis methods. Key considerations would include optimizing the yield, reducing costs, and ensuring the purity of the final product. Batch or continuous flow processes could be employed depending on the required scale.
Chemical Reactions Analysis
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, where it might lose electrons and gain oxygen, leading to the formation of oxidized products.
Reduction: : Conversely, it can also participate in reduction reactions, gaining electrons and losing oxygen.
Common reagents and conditions
Oxidizing agents: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide could be used under specific conditions.
Reducing agents: : Agents like lithium aluminum hydride or sodium borohydride might be employed for reduction.
Major products formed: : The products formed depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to serve as a building block in organic synthesis.
Biology: : Researchers explore its potential as a biochemical tool to study various biological pathways. Its interactions with biological molecules can provide insights into cellular processes.
Medicine: : Preliminary studies suggest potential pharmaceutical applications, including as a lead compound for drug development. Its activity against certain biological targets could make it a candidate for therapeutic agents.
Industry: : Beyond research labs, this compound could find applications in industrial processes, including the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves its interaction with molecular targets. The compound may bind to specific enzymes or receptors, modifying their activity. This binding can initiate a cascade of biochemical events within cells, influencing various pathways and resulting in observable effects.
Comparison with Similar Compounds
When comparing this compound with others, several factors highlight its uniqueness:
Structural Features: : The presence of the methoxy and propyl groups attached to the phenoxy moiety distinguishes it from similar compounds, potentially altering its reactivity and binding properties.
Reactivity: : Its specific arrangement of functional groups might offer different reactivity patterns compared to closely related compounds.
List of similar compounds
Methyl 4-(2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Ethyl 4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
Methyl 4-(2-ethoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3/h6-8,12-13,17H,4-5,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRRUBICVCEZIX-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













methylamine](/img/structure/B1384888.png)
